4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

medicinal chemistry salt selection chemical procurement

Researchers exploring sigma receptor pharmacology often face supply inconsistency with specific 4-aryltetrahydropyridine regioisomers. This 3,5-dichlorophenyl hydrochloride (CAS 2007908-92-9) resolves that gap. • Distinct from 3,4-dichloro isomers in amitifadine/DOV-216,303 - ensures correct SAR data • Safer MPTP-alternative scaffold: lacks N-methyl group, reducing MAO-B bioactivation risk • 98% purity enables reliable stoichiometric control in N-alkylation, N-acylation, or cross-coupling derivatizations

Molecular Formula C11H12Cl3N
Molecular Weight 264.6 g/mol
Cat. No. B12978614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Molecular FormulaC11H12Cl3N
Molecular Weight264.6 g/mol
Structural Identifiers
SMILESC1CNCC=C1C2=CC(=CC(=C2)Cl)Cl.Cl
InChIInChI=1S/C11H11Cl2N.ClH/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8;/h1,5-7,14H,2-4H2;1H
InChIKeyMUCHEBSNIBVNSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine HCl: Chemical Profile


4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS 2007908-92-9) is a heterocyclic building block with a molecular formula of C11H12Cl3N and a molecular weight of 264.58 g/mol . It belongs to the 4-aryltetrahydropyridine class, which has been investigated for sigma receptor binding and dopaminergic activity [1]. The compound features a 3,5-dichlorophenyl substituent at the 4-position of the 1,2,3,6-tetrahydropyridine ring, a regiochemistry that differentiates it from other dichlorophenyl isomers used in triple reuptake inhibitors like amitifadine (3,4-dichloro) [2].

1
Heterocyclic building block for sigma-1 and dopaminergic SAR studies
2
3,5-Dichloro regiochemistry distinguishes from 3,4-dichloro isomer series
3
HCl salt ensures consistent protonation state for reproducible assay conditions

4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine HCl: Procurement Pitfalls


In-class substitution of this specific hydrochloride salt is not straightforward due to regioisomeric and salt-form dependencies that critically affect physicochemical and pharmacological properties. The 3,5-dichloro substitution pattern yields a computed XLogP3 of 3.2 for the free base [1], which is distinct from the 3,4-dichloro isomer found in amitifadine and DOV-216,303 [2]. Furthermore, replacement of the hydrochloride salt with the free base (CAS 1010073-30-9) alters aqueous solubility and protonation state, potentially invalidating dissolution protocols and biological assay conditions . Procurement of the correct salt form and regiochemistry is essential to maintain experimental consistency in structure-activity relationship (SAR) studies involving 4-aryltetrahydropyridine scaffolds [3].

Target 3,5-Dichloro regioisomer (HCl)
Potential substitute 3,4-Dichloro isomer (e.g., amitifadine substructure)
Regioisomeric shift alters logP and may change receptor-binding profile; direct substitution may require SAR re-evaluation.
Target Hydrochloride salt (CAS 2007908-92-9)
Potential substitute Free base (CAS 1010073-30-9)
Salt-form mismatch may alter aqueous solubility and protonation state, requiring dissolution protocol revalidation.

4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine HCl: Evidence vs. Analogs


Purity and Handling: HCl Salt vs. Free Base

The hydrochloride salt (CAS 2007908-92-9) is offered at 98% purity by commercial suppliers, while the free base (CAS 1010073-30-9) is typically supplied at 95% purity minimum . This 3% absolute difference in purity specification, though modest, may translate into lower levels of residual starting materials or synthetic byproducts in the salt form. Additionally, the hydrochloride salt exhibits improved long-term storage stability under 'cool, dry' conditions, as explicitly stated in vendor technical datasheets . For researchers engaged in sensitive catalytic or stoichiometric reactions, the higher assay specification and defined storage protocol reduce the risk of introducing adventitious impurities that could confound reaction outcomes.

Purity Specification
Data to verify
98% (HCl salt) vs 95% (free base)
Supports purity-driven procurement for sensitive synthetic steps.
Supplier specification; batch values may vary.
medicinal chemistry salt selection chemical procurement

Lipophilicity: 3,5-Dichloro vs. 3,4-Dichloro Isomer

The computed XLogP3 for 4-(3,5-dichlorophenyl)-1,2,3,6-tetrahydropyridine free base is 3.2 [1]. In contrast, the 3,4-dichlorophenyl isomer (a substructure present in the triple reuptake inhibitor amitifadine) has a reported XLogP3 of 3.0 [2]. This +0.2 logP unit difference indicates a measurable, though modest, increase in lipophilicity for the 3,5-dichloro regioisomer. According to established drug-likeness guidelines, this difference could translate to altered passive membrane permeability and tissue distribution profiles [3]. For medicinal chemistry programs using this scaffold to optimize CNS penetration, the 3,5-dichloro substitution pattern may provide a distinct lipophilicity starting point compared to the more commonly encountered 3,4-dichloro series.

Lipophilicity (XLogP3)
Computed
+0.2 logP (3.2 vs 3.0 for 3,4-isomer)
Reported logP difference supports regioisomer selection in CNS lead optimization.
Computed XLogP3; experimental logP not available.
ADME prediction medicinal chemistry SAR

TPSA and Metabolic Fate vs. MPTP

The target compound has a TPSA of 12 Ų, which is identical to that of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) [1][2]. However, the absence of N-methylation and the presence of the electron-withdrawing 3,5-dichloro substituents critically alter the metabolic fate. While MPTP is bioactivated by MAO-B to the toxic MPP+ species, the 3,5-dichloro substitution is expected to sterically and electronically hinder MAO-B oxidation at the tetrahydropyridine ring [3]. This class-level inference, though lacking direct experimental metabolic stability data for the target compound, is supported by the established SAR that electron-withdrawing aryl substituents reduce the rate of MPTP-analog bioactivation [4]. For researchers investigating dopaminergic pathways without the confounding neurotoxicity inherent to MPTP, the 3,5-dichloro derivative offers a theoretically safer alternative scaffold, with a TPSA value that remains within the favorable range for CNS penetration (<90 Ų).

Metabolic Fate vs. MPTP
Class-level inference
TPSA 12 Ų; no N-methyl; 3,5-Cl predicted to reduce MAO-B oxidation
Class SAR indicates lower MAO-B bioactivation risk for dopaminergic pathway studies.
Direct metabolic stability data not reported for this compound.
CNS drug design blood-brain barrier SAR

4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine HCl: Application Scenarios


Sigma-1 Receptor Ligand Development

The 4-aryltetrahydropyridine scaffold, to which this compound belongs, has demonstrated high-affinity sigma-1 receptor binding (Ki = 2.72 nM for a closely related analog) [1]. The 3,5-dichloro substitution pattern provides a distinct electronic profile compared to previously reported 4-phenyl and 4-(4-chlorophenyl) analogs, offering medicinal chemists a novel vector for optimizing sigma-1 selectivity over dopamine D2 receptors. The hydrochloride salt form ensures consistent protonation state for in vitro binding assays conducted at physiological pH.

Dopamine Receptor SAR: Reduced Neurotoxicity Risk

Unlike MPTP, which is N-methylated and readily bioactivated by MAO-B to a mitochondrial toxin, the target compound lacks the N-methyl group and bears electron-withdrawing 3,5-dichloro substituents predicted to reduce enzymatic oxidation at the tetrahydropyridine ring [2][3]. This makes it a safer alternative scaffold for exploring dopaminergic pharmacology in cellular models, particularly when chronic exposure paradigms are required. The computed TPSA of 12 Ų, identical to MPTP, indicates comparable potential for passive CNS penetration, a key consideration for in vivo target engagement studies.

4-Aryltetrahydropyridine Library Synthesis

The compound serves as a versatile intermediate for further derivatization. The secondary amine of the tetrahydropyridine ring can undergo N-alkylation, N-acylation, or N-arylation, while the 3,5-dichlorophenyl group offers two chlorine handles for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings [4]. The 98% purity specification ensures reliable stoichiometric control in subsequent synthetic steps, reducing the need for extensive purification of intermediates.

Computational Chemistry and QSAR Model Building

The well-defined computed descriptors for this compound (XLogP3 = 3.2, TPSA = 12 Ų, 1 H-bond donor, 1 H-bond acceptor) [5] make it suitable as a data point in quantitative structure-activity relationship (QSAR) models for CNS drug design. When compared to its 3,4-dichloro isomer (XLogP3 = 3.0), the 3,5-dichloro compound expands the chemical space coverage of training sets, enabling more robust predictions for novel tetrahydropyridine-based lead compounds.

Application
Selection Property
Validation Focus
Sigma-1 receptor SAR studies
3,5-Dichloro regiochemistry, HCl salt form
Sigma-1 binding selectivity validation
Dopaminergic pathway research
Non-N-methylated, 3,5-dichloro scaffold
MAO-B substrate profiling in cellular models
4-Aryltetrahydropyridine library synthesis
Secondary amine and aryl chloride handles
Cross-coupling and N-derivatization efficiency
QSAR model training set expansion
Computed XLogP3 (3.2), TPSA (12 Ų)
Regioisomer descriptor differentiation for model robustness
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